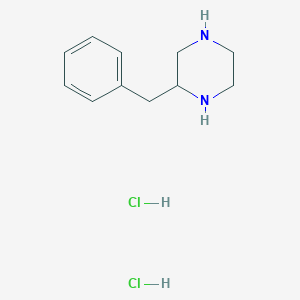

Dihidrocloruro de 2-bencilpiperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 and a molecular weight of 249.18 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Benzylpiperazine, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 2-Benzylpiperazine dihydrochloride is1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H . The linear formula for this compound is C11H18Cl2N2 . Physical And Chemical Properties Analysis

2-Benzylpiperazine dihydrochloride is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 249.18 .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El dihidrocloruro de 2-bencilpiperazina es un componente clave en varios medicamentos de gran éxito . Es frecuente en diversos agentes farmacológicos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas . Por ejemplo, es un componente clave de Imatinib (también comercializado como Gleevec) y Sildenafil, vendido como Viagra .

Funcionalización C–H

Se han logrado importantes avances en la funcionalización C–H de los átomos de carbono del anillo de piperazina . Este proceso permite la síntesis de patrones de sustitución definidos de piperazinas, expandiendo la creciente cartera en la caja de herramientas de piperazina para aplicaciones amplias en investigación de química medicinal .

Descubrimiento de fármacos

La piperazina ocupa el tercer lugar entre los heterociclos de nitrógeno más comunes en el descubrimiento de fármacos . La presencia del nitrógeno adicional permite ajustar la geometría 3D en la posición distal del anillo de seis miembros, lo que no está fácilmente disponible con morfolinas o piperidinas, los análogos heterocíclicos de seis miembros más cercanos a las piperazinas .

Mejora de la biodisponibilidad

Los sitios del átomo de nitrógeno en el this compound sirven como donantes/aceptores de enlaces de hidrógeno, lo que permite ajustar las interacciones con los receptores y aumentar la solubilidad en agua y la biodisponibilidad . Esto lo convierte en un compuesto valioso en el desarrollo de productos farmacéuticos.

Síntesis química

El this compound se utiliza en la síntesis química debido a sus propiedades únicas . Su peso molecular y otras propiedades lo convierten en un compuesto útil en la síntesis de diversos productos químicos .

Investigación en ciencias de la vida

El this compound se utiliza en la investigación en ciencias de la vida, particularmente en campos como la biología celular, la genómica y la proteómica . Se puede utilizar en el desarrollo de productos, equipos y suministros para estos campos de investigación .

Safety and Hazards

The safety information for 2-Benzylpiperazine dihydrochloride indicates that it is a dangerous substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Relevant Papers One relevant paper titled “2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors” discusses the use of 2-Benzylpiperazine as a new scaffold for creating potent human carbonic anhydrase inhibitors . Another paper titled “2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase” provides further information on the synthesis and enzyme inhibition of 2-Benzylpiperazine .

Mecanismo De Acción

Target of Action

2-Benzylpiperazine dihydrochloride, often referred to as Benzylpiperazine, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction.

Mode of Action

The compound interacts with its targets in a manner similar to MDMA . It exhibits amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Pharmacokinetics

It is known that benzylpiperazine is metabolized in the liver and excreted renally . The bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of 2-Benzylpiperazine dihydrochloride’s action are primarily its euphoriant and stimulant properties . It has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .

Action Environment

The action, efficacy, and stability of 2-Benzylpiperazine dihydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, its effects can be influenced by factors such as the user’s health status, genetic makeup, and concurrent use of other substances.

Análisis Bioquímico

Biochemical Properties

2-Benzylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin reuptake transporter, where it increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . Additionally, it has a lower potency effect on the noradrenaline reuptake transporter and the dopamine reuptake transporter . These interactions highlight the compound’s role in modulating neurotransmitter levels and influencing biochemical pathways.

Cellular Effects

2-Benzylpiperazine dihydrochloride affects various types of cells and cellular processes. It has been shown to elevate both dopamine and serotonin extracellular levels, producing stimulatory and hallucinogenic effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase mitochondrial membrane potential, decrease ATP levels, and increase reactive oxygen species (ROS) production . These effects indicate that 2-Benzylpiperazine dihydrochloride can significantly impact cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of 2-Benzylpiperazine dihydrochloride involves its action on the serotonergic and dopaminergic receptor systems. It acts on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby enhancing the activation of serotonin receptors . Additionally, it has amphetamine-like actions, which contribute to its stimulatory effects. The compound’s ability to modulate neurotransmitter levels and receptor activation underlies its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylpiperazine dihydrochloride change over time. Studies have shown that the compound induces neurotoxic effects, such as increased levels of DNA damage markers and activation of mitochondrial proapoptotic pathways after 24 hours of incubation . These findings suggest that the compound’s stability and degradation can influence its long-term effects on cellular function. Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of 2-Benzylpiperazine dihydrochloride vary with different dosages in animal models. Higher doses of the compound have been associated with increased incidence of seizures and other adverse effects . Studies have also shown that the compound’s stimulatory and hallucinogenic effects are dose-dependent, with higher doses producing more pronounced effects. These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.

Metabolic Pathways

2-Benzylpiperazine dihydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolic pathways involve the action of enzymes such as monoamine oxidase (MAO) and cytochrome P450. These enzymes play a crucial role in the compound’s biotransformation and elimination from the body. Understanding the metabolic pathways of 2-Benzylpiperazine dihydrochloride is essential for assessing its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of 2-Benzylpiperazine dihydrochloride within cells and tissues involve various transporters and binding proteins. The compound is known to interact with the serotonin reuptake transporter, which facilitates its uptake and distribution within the central nervous system . Additionally, the compound’s distribution may be influenced by its binding to plasma proteins and other cellular components. These interactions determine the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 2-Benzylpiperazine dihydrochloride is crucial for understanding its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Its localization may be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of 2-Benzylpiperazine dihydrochloride provides insights into its mechanisms of action and potential effects on cellular processes.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Benzylpiperazine dihydrochloride involves the reaction of benzylamine with piperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Benzylamine", "Piperazine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine and piperazine are mixed together in a solvent such as ethanol or methanol.", "Step 2: The mixture is heated to reflux for several hours to allow the reaction to occur.", "Step 3: Hydrochloric acid is added dropwise to the reaction mixture until the pH reaches around 2.", "Step 4: The resulting solid is filtered and washed with a solvent such as ethanol or methanol.", "Step 5: The solid is dried under vacuum to yield 2-Benzylpiperazine dihydrochloride as a white crystalline powder." ] } | |

| 1187930-09-1 | |

Fórmula molecular |

C11H17ClN2 |

Peso molecular |

212.72 g/mol |

Nombre IUPAC |

2-benzylpiperazine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H |

Clave InChI |

LOXIJFRFTZTDMB-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |

SMILES canónico |

C1CNC(CN1)CC2=CC=CC=C2.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

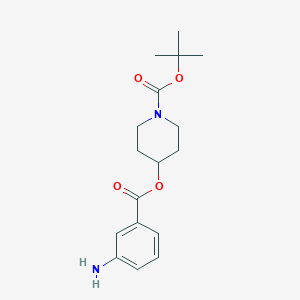

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)

![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)

![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)

![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)

![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)